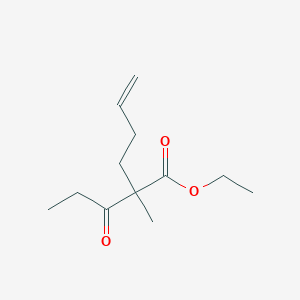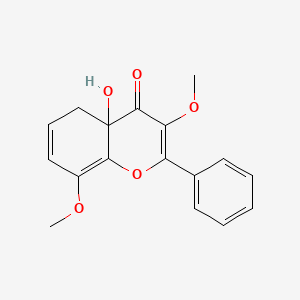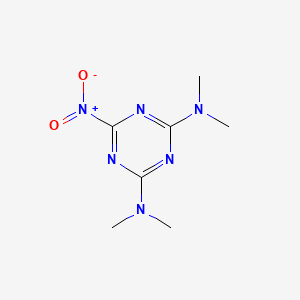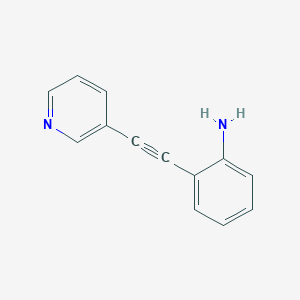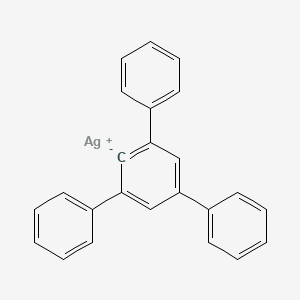silane CAS No. 113109-13-0](/img/structure/B14299212.png)
[(4,8-Dimethylnona-1,3,7-trien-2-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is an organic compound with a complex structure that includes both silicon and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane typically involves the reaction of 4,8-dimethylnona-1,3,7-triene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Chemistry
In chemistry, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of silicon-based biomaterials. These materials can be used in medical implants and drug delivery systems due to their biocompatibility and stability.
Medicine
In medicine, (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is being explored for its potential use in diagnostic imaging and therapeutic applications. Its unique chemical properties allow for the development of novel imaging agents and targeted drug delivery systems.
Industry
Industrially, the compound is used in the production of specialty coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
作用機序
The mechanism by which (4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- (E)-4,8-Dimethylnona-1,3,7-triene
- (Z)-4,8-Dimethylnona-1,3,7-triene
- 2,6-Dimethyl-2,6,8-nonatriene
Uniqueness
(4,8-Dimethylnona-1,3,7-trien-2-yl)oxysilane is unique due to the presence of both silicon and carbon atoms in its structure. This combination imparts distinct chemical properties that are not found in purely carbon-based compounds. The ability to undergo a variety of chemical reactions and form stable bonds with different elements makes it a versatile compound with numerous applications.
特性
CAS番号 |
113109-13-0 |
|---|---|
分子式 |
C14H26OSi |
分子量 |
238.44 g/mol |
IUPAC名 |
4,8-dimethylnona-1,3,7-trien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C14H26OSi/c1-12(2)9-8-10-13(3)11-14(4)15-16(5,6)7/h9,11H,4,8,10H2,1-3,5-7H3 |
InChIキー |
BFKPJKURTWKMAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC(=C)O[Si](C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
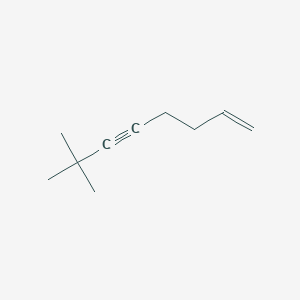
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
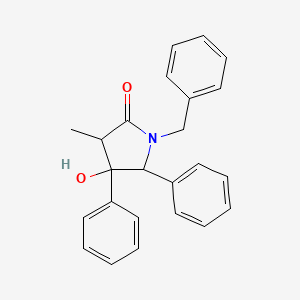
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
